Diethyl malonimidate dihydrochloride

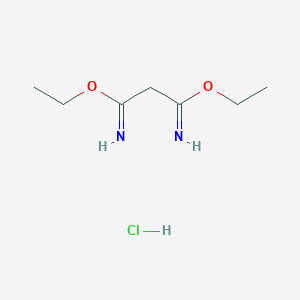

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

10344-69-1 |

|---|---|

Formule moléculaire |

C7H15ClN2O2 |

Poids moléculaire |

194.66 g/mol |

Nom IUPAC |

diethyl propanediimidate;hydrochloride |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8-9H,3-5H2,1-2H3;1H |

Clé InChI |

SPJDSYVGUJARDI-UHFFFAOYSA-N |

SMILES |

CCOC(=N)CC(=N)OCC.Cl.Cl |

SMILES canonique |

CCOC(=N)CC(=N)OCC.Cl |

Autres numéros CAS |

10344-69-1 |

Pictogrammes |

Irritant |

Synonymes |

diethyl malonimidate |

Origine du produit |

United States |

Description

Significance in Contemporary Synthetic Methodologies

The primary significance of diethyl malonimidate dihydrochloride (B599025) in contemporary organic synthesis lies in its utility as a precursor for the preparation of C2-symmetric bis(oxazoline) ligands, often abbreviated as BOX ligands. wikipedia.org These ligands are highly valued for their ability to form stable complexes with a variety of metals, which then act as efficient and highly selective catalysts in a wide range of asymmetric reactions. wikipedia.org

The synthesis of bis(oxazoline) ligands from diethyl malonimidate dihydrochloride is a straightforward process, typically involving the condensation reaction with two equivalents of a chiral amino alcohol. orgsyn.orgnih.gov This reaction proceeds readily to form the desired bis(oxazoline) structure, with the chirality of the final ligand being dictated by the choice of the chiral amino alcohol.

The resulting metal-bis(oxazoline) complexes have proven to be exceptional catalysts for numerous carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. These reactions include:

Asymmetric Diels-Alder Cycloaddition: Chiral bis(oxazoline)-copper complexes, derived from this compound, have been successfully employed as reusable catalysts for this powerful ring-forming reaction.

Enantioselective Reduction of Ketones: Nonracemic bis(oxazoline)ruthenium p-cymene (B1678584) complexes are effective catalysts for the transfer hydrogenation of ketones to produce chiral secondary alcohols.

Preparation of Rhenium Cyanobis(oxazoline) Oxo Complexes: These complexes, synthesized using bis(oxazoline) ligands, serve as catalysts for enantioselective reduction reactions.

The versatility and high degree of stereocontrol offered by these bis(oxazoline) ligands underscore the importance of this compound as a foundational molecule in modern asymmetric catalysis.

Table 1: Applications of this compound in Asymmetric Catalysis

| Catalytic Application | Metal Complex | Type of Reaction | Reference |

|---|---|---|---|

| Enantioselective Reduction | Rhenium cyanobis(oxazoline) oxo complexes | Reduction | |

| Asymmetric Diels-Alder | Chiral bis(oxazoline)-copper complexes | Cycloaddition | |

| Enantioselective Transfer Hydrogenation | Nonracemic bis(oxazoline)ruthenium p-cymene complexes | Reduction of ketones |

Historical Context and Evolution of Malonimidate Chemistry Research

The chemistry of malonimidates is rooted in the broader field of imidate synthesis, with the Pinner reaction being the foundational method for their preparation. wikipedia.org First described by Adolf Pinner in 1877, the Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnumberanalytics.com In the case of this compound, the starting material is malononitrile, which reacts with ethanol (B145695) in the presence of an acid catalyst like hydrogen chloride. chemicalbook.com

Initially, the Pinner reaction was a novel method for the synthesis of imidates, which were recognized as versatile intermediates. numberanalytics.com These Pinner salts were found to be reactive towards various nucleophiles, leading to the formation of esters, amidines, and orthoesters. wikipedia.org

The evolution of malonimidate chemistry has been closely linked to the development of new applications for these compounds. While early research focused on the fundamental reactivity of imidates, the latter half of the 20th century and the early 21st century have seen a surge in their application in more specialized areas of organic synthesis. The realization that bifunctional imidoesters like diethyl malonimidate could be used to construct complex chiral ligands has been a major driving force in this evolution.

The development of bis(oxazoline) ligands from this compound represents a significant advancement in the field. The first bis(oxazoline) ligands were reported in the late 1980s and early 1990s, and their exceptional performance in asymmetric catalysis quickly established them as "privileged ligands." wikipedia.org This success has spurred further research into the synthesis of a wide variety of bis(oxazoline) ligands with different steric and electronic properties, many of which are derived from this compound and its analogs.

Table 2: Key Milestones in Malonimidate Chemistry

| Year | Milestone | Significance | Reference |

|---|---|---|---|

| 1877 | Adolf Pinner describes the Pinner reaction. | Foundation for the synthesis of imidates, including malonimidates. | wikipedia.orgnumberanalytics.com |

| Late 20th Century | Application of this compound in the synthesis of bis(oxazoline) ligands. | Opens up new avenues in asymmetric catalysis. | wikipedia.org |

| Present | Widespread use of bis(oxazoline) ligands in various enantioselective transformations. | Establishes this compound as a key building block in modern organic synthesis. | wikipedia.org |

Reactivity and Mechanistic Investigations of Diethyl Malonimidate Dihydrochloride

Electrophilic Nature and Susceptibility to Nucleophilic Attack

The core of diethyl malonimidate dihydrochloride's reactivity lies in the electrophilic character of the carbon atoms within its two imidoester groups (-C(=NH)OEt). smolecule.com These carbons are bonded to two electronegative atoms (nitrogen and oxygen), which withdraw electron density, rendering the carbon atoms electron-deficient and thus highly susceptible to attack by nucleophiles.

The dihydrochloride (B599025) salt form further enhances this electrophilicity. The protonation of the imino nitrogen atoms increases the electron-withdrawing effect, making the imidate carbons even more reactive towards nucleophilic reagents. This inherent reactivity is the foundation for its application in synthesizing various heterocyclic structures. A primary example is its reaction with nucleophiles such as amino alcohols, which leads to the formation of important ligand scaffolds.

Table 1: Key Features of this compound's Electrophilicity

| Feature | Description | Consequence |

|---|---|---|

| Imidoester Group | Contains two electronegative atoms (N, O) bonded to a central carbon. | Renders the central carbon electrophilic. |

| Dihydrochloride Form | The imino groups are protonated (-C(=NH2+)OEt). | Enhances the electron-withdrawing nature, increasing electrophilicity. |

| Susceptibility | Readily attacked by a wide range of nucleophiles. | Serves as a key building block for heterocyclic synthesis. |

Participation in Condensation Reactions and Imine Derivative Formation

A significant application of this compound is its role as a precursor in condensation reactions to form complex molecules, most notably chiral bis(oxazoline) and cyanobis(oxazoline) ligands. smolecule.comlookchem.com These reactions involve the condensation of the bifunctional imidoester with chiral amino alcohols. The nucleophilic amino and hydroxyl groups of the amino alcohol attack the electrophilic centers of the this compound, leading to a cyclization reaction that forms the characteristic oxazoline (B21484) rings.

This type of reaction is crucial for the preparation of catalysts used in asymmetric synthesis, where the formation of a specific enantiomer is desired. sigmaaldrich.comchemicalbook.com The resulting bis(oxazoline) structures can then be complexed with various metals, such as copper or ruthenium, to create highly effective and reusable enantioselective catalysts for reactions like the Diels-Alder cycloaddition and transfer hydrogenation of ketones. smolecule.comsigmaaldrich.com

Table 2: Examples of Condensation Reactions

| Reactant(s) | Product Type | Application of Product |

|---|---|---|

| This compound + chiral amino alcohol | Chiral bis(oxazoline) ligands | Asymmetric catalysis, particularly for copper-catalyzed reactions. sigmaaldrich.com |

| This compound + other precursors | Rhenium cyanobis(oxazoline) oxo complexes | Enantioselective reduction catalysts. sigmaaldrich.comchemicalbook.com |

Studies on Reaction Kinetics and Pathways

While this compound is widely utilized as a reactant in multi-step syntheses, specific and detailed studies on its reaction kinetics are not extensively documented in publicly available literature. However, the reaction pathways can be inferred from well-established mechanisms for imidoester chemistry.

Table 3: Inferred Reaction Pathway for Bis(oxazoline) Formation

| Step | Process | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack by the amino group of the chiral amino alcohol on one of the electrophilic imidoester carbons. | Formation of a tetrahedral intermediate. |

| 2 | Elimination of a molecule of ethanol (B145695). | Formation of an amidine intermediate. |

| 3 | Intramolecular nucleophilic attack by the hydroxyl group on the same carbon. | Cyclization to form the oxazoline ring. |

| 4 | Repeat steps 1-3 at the second imidoester site with a second molecule of amino alcohol (or the other end of a diamine-diol). | Formation of the final bis(oxazoline) structure. |

Elucidation of Reaction Mechanisms

The mechanism for the reaction of this compound with amino alcohols to form oxazolines is a classic example of cyclocondensation. The elucidation of this mechanism is based on the fundamental principles of nucleophilic acyl substitution, adapted for imidoesters.

The process is initiated by the attack of the primary amine of the amino alcohol on one of the protonated, and therefore highly activated, imidoester carbons. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate can proceed via the elimination of ethanol, facilitated by the acidic conditions, to form a more stable N-substituted amidine. Following this, an intramolecular cyclization occurs where the hydroxyl group of the original amino alcohol acts as a nucleophile, attacking the amidine carbon. This ring-closing step forms the five-membered oxazoline ring, and subsequent proton transfers and elimination of the second molecule of ethanol from the other reactive site lead to the final, stable bis(oxazoline) product.

Table 4: Mechanistic Steps for Oxazoline Ring Formation

| Step Number | Description | Key Transformation |

|---|---|---|

| 1 | Initial Nucleophilic Attack: The amino group (-NH2) of the amino alcohol attacks an electrophilic imidoester carbon. | C-N bond formation. |

| 2 | Tetrahedral Intermediate Formation: A transient tetrahedral species is formed. | Change in carbon hybridization from sp2 to sp3. |

| 3 | Ethanol Elimination: The ethoxy group (-OEt) is eliminated as ethanol. | Reformation of a C=N double bond (amidine formation). |

| 4 | Intramolecular Cyclization: The hydroxyl group (-OH) attacks the amidine carbon. | C-O bond formation and ring closure. |

| 5 | Proton Transfer & Stabilization: Proton transfers lead to the stable, neutral oxazoline ring. | Formation of the final heterocyclic product. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethanol |

| Hydrogen chloride |

| Copper |

Diethyl Malonimidate Dihydrochloride in Heterocyclic Compound Synthesis

Role as a Key Building Block in Heterocyclic Ring Formation

Diethyl malonimidate dihydrochloride (B599025) functions as a crucial C3 synthon for the synthesis of a range of heterocyclic compounds. smolecule.com The core of its reactivity lies in its bifunctional nature; the two electrophilic carbons of the imidoester groups are susceptible to nucleophilic attack. smolecule.com This characteristic allows the molecule to react with compounds containing two nucleophilic centers (dinucleophiles), such as amino alcohols, to form five, six, or seven-membered rings through cyclocondensation reactions. nih.govmdpi.com

This process is analogous to the well-established use of other malonic acid derivatives, like diethyl malonate, in forming "malonyl heterocycles". nih.govmdpi.com However, the imidoester functionality of diethyl malonimidate dihydrochloride specifically facilitates the incorporation of nitrogen atoms into the resulting heterocyclic structure, making it a key precursor for nitrogen-containing heterocycles.

Cyclization Reactions Involving this compound

The primary pathway through which this compound leads to heterocyclic systems is via cyclization reactions, most notably cyclocondensation. In these reactions, the reagent condenses with a dinucleophile, a process that involves the formation of two new bonds to create the cyclic structure, typically with the elimination of a small molecule like ethanol (B145695).

A prominent and well-documented application of this compound is in the synthesis of chiral bis(oxazoline) (BOX) ligands. These C2-symmetric ligands are highly important in the field of asymmetric catalysis. The synthesis involves the reaction of this compound with two equivalents of a chiral β-amino alcohol. The amino group and the hydroxyl group of the amino alcohol act as the two nucleophilic centers, attacking the electrophilic imidoester carbons. This double cyclization event results in the formation of two oxazoline (B21484) rings connected by a central methylene (B1212753) bridge, yielding the bis(oxazoline) scaffold.

The reaction is a straightforward and efficient method for creating complex chiral ligands that are subsequently used to prepare catalysts for a variety of enantioselective transformations. chemicalbook.com

| Reactant 1 | Reactant 2 | Key Reaction Conditions | Product Type | Application of Product |

|---|---|---|---|---|

| This compound | Chiral Amino Alcohols | Typically performed in a solvent like dichloromethane, often with heating. | Chiral Bis(oxazoline) Ligand | Precursor for asymmetric catalysts. chemicalbook.com |

General Applications in Nitrogen-Containing Heterocycle Construction

The primary application of this compound in the construction of nitrogen-containing heterocycles is for the synthesis of chiral bis(oxazoline) ligands. smolecule.com These ligands are not typically the final target molecule but are crucial intermediates used to create highly effective chiral catalysts by complexing with various metal ions, including copper, rhenium, and ruthenium. smolecule.comchemicalbook.com

These metal-bis(oxazoline) complexes are powerful tools in asymmetric catalysis, enabling the synthesis of specific enantiomers of chiral molecules. smolecule.com Their applications are widespread and significant in modern organic chemistry.

| Catalyst Type | Catalytic Application | Transformation |

|---|---|---|

| Chiral bis(oxazoline)-copper complexes | Asymmetric Diels-Alder Cycloaddition chemicalbook.com | Formation of specific cyclic stereoisomers. smolecule.com |

| Nonracemic bis(oxazoline)ruthenium p-cymene (B1678584) complexes | Enantioselective Transfer Hydrogenation chemicalbook.com | Conversion of ketones to secondary alcohols. smolecule.com |

| Rhenium cyanobis(oxazoline) oxo complexes | Enantioselective Reduction chemicalbook.com | Favors the formation of a specific stereoisomer during reduction. smolecule.com |

Future Research Trajectories and Emerging Applications

Development of Sustainable Synthetic Approaches Utilizing Diethyl Malonimidate Dihydrochloride (B599025)

The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial laboratories, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. mdpi.comuniroma1.it Future research involving diethyl malonimidate dihydrochloride is expected to align with these principles, focusing on creating more sustainable and efficient chemical processes. rsc.orgmdpi.com

Key areas for development include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. mdpi.com The synthesis of heterocyclic compounds, a primary application of this compound, is a key area for improvement in atom economy.

Use of Greener Solvents: Exploring the use of environmentally benign solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds. mdpi.com

Energy Efficiency: Investigating alternative energy sources like microwave or ultrasonic irradiation to drive reactions, which can lead to shorter reaction times and reduced energy consumption. mdpi.com

Recent studies on the sustainable synthesis of related compounds, such as diethyl carbonate from CO2, highlight the feasibility and importance of these approaches. nih.govchemistryviews.org By adopting similar strategies, the synthesis and application of this compound can be made significantly more environmentally friendly. google.com

Table 1: Potential Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application to this compound Synthesis & Reactions | Potential Benefits |

| Waste Prevention | One-pot synthesis of heterocycles to reduce intermediate isolation steps. | Reduced solvent waste, increased overall yield. |

| Atom Economy | Development of addition reactions that incorporate the entire molecule. | Maximized raw material utilization. |

| Less Hazardous Synthesis | Replacement of harsh reagents with milder, safer alternatives. | Improved laboratory safety and reduced toxic waste. |

| Safer Solvents & Auxiliaries | Use of water, ethanol (B145695), or solvent-free conditions. | Reduced environmental pollution and health risks. |

| Energy Efficiency | Microwave-assisted or ultrasound-promoted reactions. | Faster reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for synthesis. | Reduced reliance on fossil fuels. |

| Catalysis | Employing recyclable heterogeneous or biocatalysts. | Lower catalyst loading and simplified product purification. |

Potential in Advanced Materials Science and Functionalized Substance Creation

The unique bifunctional nature of this compound makes it an attractive building block for the creation of advanced materials and functionalized substances. scbt.com Its ability to react with various nucleophiles opens pathways to the synthesis of novel polymers and functional materials with tailored properties.

Future research in this area may focus on:

Polymer Synthesis: this compound can be used as a monomer or a cross-linking agent to produce novel polymers. The resulting polymers could possess unique thermal, mechanical, or optical properties, making them suitable for specialized applications. Research into carbohydrate-functionalized polymers for drug delivery systems showcases the potential for creating complex, functional materials. nih.gov

Functionalized Surfaces: The reactivity of the imidoester groups allows for the modification of surfaces, imparting new functionalities such as biocompatibility, hydrophobicity, or catalytic activity. This could have applications in biomedical devices, sensors, and catalysis.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs).

The development of functionalized polymers through methods like multicomponent reactions (MCRs) demonstrates a growing interest in creating materials with complex side chains and functionalities in a single step. noaa.gov

Expanding the Scope of Enantioselective Transformations

Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry and materials science. mdpi.com this compound serves as a precursor for chiral ligands, which are crucial components in asymmetric catalysis. smolecule.com

Future research is likely to expand on this by:

Developing Novel Chiral Ligands: Synthesizing new and more efficient chiral ligands derived from this compound for a wider range of asymmetric transformations. This includes reactions like asymmetric Michael additions, Henry reactions, and Diels-Alder reactions. mdpi.comnih.gov

Application in Organocatalysis: Exploring the use of derivatives of this compound as organocatalysts themselves, potentially in reactions like asymmetric Michael/Henry reactions for the synthesis of complex molecules. researchgate.net

Synthesis of Chiral Building Blocks: Utilizing the compound to synthesize valuable chiral building blocks that can be used in the total synthesis of complex natural products and pharmaceuticals. The synthesis of enantioenriched 2-substituted imidazolines, which are important in bioactive compounds and as ligands, is a promising area of research. chinesechemsoc.org

The development of new catalytic systems, such as asymmetric bisboranes for carbonyl substrates, points towards innovative approaches in asymmetric Lewis acid catalysis that could be applied to transformations involving derivatives of this compound. nih.gov

Q & A

Q. What is the synthetic utility of diethyl malonimidate dihydrochloride in preparing malonimidamide intermediates?

this compound reacts with malononitrile to form malonimidamide dihydrochloride, a critical precursor for synthesizing arylhydrazonomalonimidamides. This intermediate is essential for subsequent cyclization reactions to generate 1,2,4-triazine derivatives. Optimal conditions include adjusting the pH to 5-6 using sodium acetate to maximize coupling efficiency and minimize side reactions .

Q. How should reaction conditions be controlled during azo-coupling reactions involving this compound?

Maintain a pH of 5-6 using sodium acetate to ensure efficient azo-coupling while avoiding gummy byproducts at higher pH or incomplete reactions at lower pH. Vigorous stirring during diazonium salt addition improves homogeneity and yield. Post-reaction purification via recrystallization (e.g., ethanol/water) enhances product purity .

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

Store in airtight containers under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis. Handle in moisture-free environments, as the compound is sensitive to humidity. Use anhydrous solvents (e.g., dichloromethane) and inert gas protection during reactions to avoid degradation .

Advanced Questions

Q. How can researchers address low yields in the synthesis of 2-arylhydrazonomalonimidamides from this compound?

Optimize the diazonium salt addition rate to prevent local pH fluctuations. Use a 10-20% molar excess of malonimidamide dihydrochloride to drive the reaction to completion. Post-synthesis, employ gradient recrystallization (e.g., ethanol/water mixtures) to isolate high-purity hydrazones. Analytical monitoring via TLC or ¹H NMR ensures reaction progress .

Q. What role does this compound play in the enantioselective synthesis of bis(oxazoline) ligands for asymmetric catalysis?

The compound serves as a bis-electrophile, condensing with chiral amino alcohols (e.g., (1R,2S)-aminoindanol) under reflux in dichloromethane to form bis(oxazoline) ligands. These ligands are pivotal in asymmetric catalysis, such as enantioselective fluorination or reduction, due to their rigid chiral frameworks .

Q. What analytical techniques are essential for characterizing intermediates derived from this compound in multi-step syntheses?

Use ¹H NMR to monitor reaction progress (e.g., disappearance of methylene protons at δ 3.5–4.0 ppm). HPLC with UV detection ensures purity, while elemental analysis confirms stoichiometry. For chiral ligands, polarimetry or X-ray crystallography validates enantiomeric excess and structural integrity .

Q. How does the electronic nature of aryl substituents influence the reactivity of hydrazones synthesized from this compound?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on aryl diazonium salts increase electrophilicity, enhancing coupling efficiency. Conversely, electron-donating groups (e.g., -OMe) reduce reactivity but improve hydrazone stability. Substituent effects are critical for designing 6-azapteridine derivatives with tailored bioactivity .

Q. What mechanistic insights explain the formation of 6-azapteridine derivatives from this compound precursors?

Cyclocondensation with 1,1′-carbonyldiimidazole (CDI) activates the methylene group in malonimidamide, enabling nucleophilic attack and subsequent ring closure. This step forms the triazine core, which undergoes further annulation to yield 6-azapteridines. Kinetic studies suggest pH-dependent intermediates influence reaction pathways .

Q. What strategies mitigate byproduct formation during large-scale syntheses using this compound?

Implement slow reagent addition (<1 mL/min) to control exothermicity. Maintain temperatures between 40–50°C to balance reaction rate and side-product suppression. Post-reaction filtration through Celite® removes insoluble impurities, while silica gel chromatography isolates target compounds .

Q. How do steric and electronic modifications in bis(oxazoline) ligands affect catalytic performance in asymmetric reactions?

Bulky substituents (e.g., isopropyl groups) on the oxazoline ring enhance enantioselectivity by restricting substrate access to specific stereochemical pathways. Electron-deficient ligands improve turnover in fluorination reactions, while electron-rich variants favor hydrogen-bond-mediated activation in reductions. Systematic ligand screening is recommended for reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.